3-Methoxy-6-methylquinolin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-6-methyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-4-9-8(5-7)6-10(14-2)11(13)12-9/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYKDVOBNFQAIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Methoxy 6 Methylquinolin 2 1h One and Its Derivatives
Strategic Approaches to the Quinolin-2(1H)-one Core
The construction of the fundamental quinolin-2(1H)-one ring system can be achieved through a variety of strategic approaches. These range from well-established classical reactions that form the bedrock of heterocyclic chemistry to modern transition-metal-catalyzed and light-mediated transformations that offer enhanced efficiency and functional group tolerance.
Classical Cyclization and Condensation Reactions
Traditional methods for synthesizing the quinolin-2(1H)-one core often rely on intramolecular cyclization and condensation reactions of appropriately substituted acyclic precursors. These methods, while foundational, continue to be relevant in organic synthesis.
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that can be adapted for the synthesis of quinolin-2(1H)-ones. nih.gov This reaction typically involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. nih.gov For the synthesis of the quinolin-2(1H)-one scaffold, this can involve the reaction of an o-aminobenzaldehyde with a compound containing an active methylene (B1212753) group, such as a malonic ester derivative. The reaction proceeds via an initial condensation to form an α,β-unsaturated intermediate, which then undergoes intramolecular cyclization and subsequent tautomerization to yield the stable quinolin-2(1H)-one ring system. A key advantage of this method is the ability to introduce substituents at the 3-position of the quinolone ring by choosing an appropriately substituted active methylene compound. researchgate.net
Another classical approach is the Camps cyclization , which involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base, such as a hydroxide (B78521) ion, to form hydroxyquinolines. frontiersin.org Depending on the reaction conditions and the structure of the starting material, this reaction can yield either quinolin-2(1H)-ones or quinolin-4(1H)-ones. frontiersin.orgnih.gov The mechanism involves the formation of an enolate from the acetophenone (B1666503) moiety, which then attacks the amide carbonyl group, leading to cyclization and subsequent dehydration to form the heterocyclic ring. The regioselectivity of the cyclization is a critical aspect of the Camps reaction and can be influenced by the nature of the substituents on both the aromatic ring and the acylamino group. nih.gov
| Reaction Name | Key Reactants | Product Type | Ref. |
| Knoevenagel Condensation | o-aminobenzaldehyde, Active methylene compound | 3-Substituted quinolin-2(1H)-ones | nih.govresearchgate.net |
| Camps Cyclization | o-acylaminoacetophenone, Base | Quinolin-2(1H)-ones or Quinolin-4(1H)-ones | frontiersin.orgnih.gov |
Palladium-Catalyzed and Transition Metal-Mediated Syntheses
Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze the formation of complex organic molecules. Palladium, in particular, has emerged as a powerful catalyst for the synthesis of quinolin-2(1H)-ones, offering mild reaction conditions and broad substrate scope. mdpi.comrsc.org
Palladium-catalyzed reactions have been developed for the synthesis of quinolin-2(1H)-ones from various starting materials. One notable method involves the Pd(II)-catalyzed reaction of quinoline (B57606) N-oxides with azodicarboxylates. mdpi.comrsc.org In this transformation, the azodicarboxylate acts as both an activating agent and an oxidant, facilitating the conversion of the N-oxide to the corresponding quinolin-2(1H)-one under mild conditions. mdpi.comrsc.org Other palladium-catalyzed approaches include carbonylative cyclization reactions and cross-coupling strategies that construct the quinolone core through the formation of key C-C and C-N bonds. These methods often exhibit high efficiency and tolerance for a wide range of functional groups, making them valuable tools for the synthesis of complex quinolinone derivatives. rsc.org
Beyond palladium, other transition metals such as copper, iron, cobalt, and rhodium have also been employed in the synthesis of quinoline and quinolinone scaffolds. organic-chemistry.orgresearchgate.net These metals can catalyze a variety of transformations, including C-H activation, annulation reactions, and cyclization cascades, to afford the desired heterocyclic products. The choice of metal catalyst can significantly influence the reactivity and selectivity of the reaction, allowing for the development of diverse synthetic routes to substituted quinolin-2(1H)-ones.
Visible Light-Mediated and Photochemical Syntheses
In recent years, visible light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. This approach utilizes the energy of visible light to initiate chemical reactions, often under mild and environmentally friendly conditions. mdpi.comrsc.org
An efficient method for the synthesis of quinolin-2(1H)-ones involves the use of visible light and a photocatalyst to convert readily available quinoline N-oxides into the desired products. mdpi.comrsc.org This photocatalytic approach is highly atom-economical, proceeds with low catalyst loading, and often results in high yields without the formation of undesirable by-products, presenting a greener alternative to many conventional synthetic methods. mdpi.com The mechanism typically involves the photocatalyst absorbing visible light and then engaging in an energy or electron transfer process with the quinoline N-oxide, leading to its conversion to the quinolin-2(1H)-one. The robustness of this methodology has been demonstrated by its successful application in gram-scale synthesis. mdpi.com Photochemical methods, in general, offer unique reaction pathways that are often inaccessible through traditional thermal reactions, providing a valuable strategy for the construction of complex heterocyclic systems.
Green Chemistry Principles in the Preparation of 3-Methoxy-6-methylquinolin-2(1H)-one
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. These principles have been successfully applied to the synthesis of quinolin-2(1H)-ones, leading to the development of more sustainable and environmentally benign methodologies.
Solvent-Free and Microwave-Assisted Protocols
One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free synthesis offers significant environmental benefits by minimizing pollution and reducing the costs associated with solvent purchase, purification, and disposal. An environmentally benign methodology for the aqueous synthesis of various functionalized quinolin-2(1H)-ones has been developed that operates at ambient temperature without the need for any base or organic solvent. chemrxiv.orgrsc.orgnih.gov This protocol is characterized by its operational simplicity, short reaction times (1–8 minutes), and excellent to quantitative yields. rsc.org
Microwave-assisted synthesis has also gained prominence as a green chemistry tool. Microwave heating can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles compared to conventional heating methods. This technique has been successfully applied to the synthesis of quinolin-2(1H)-one derivatives, demonstrating its advantages over traditional heating protocols.
| Green Chemistry Approach | Key Features | Advantages | Ref. |
| Solvent-Free/Aqueous Synthesis | No organic solvents, ambient temperature | Reduced waste, operational simplicity, fast reactions | chemrxiv.orgrsc.orgnih.gov |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased reaction rates, higher yields, cleaner products | N/A |
Biocatalytic and Organocatalytic Approaches
The use of catalysts is a cornerstone of green chemistry, and both biocatalysts and organocatalysts offer attractive alternatives to traditional metal-based catalysts.
Biocatalytic methods employ enzymes to carry out chemical transformations with high selectivity and under mild conditions, typically in aqueous media. Chemo-enzymatic strategies have been developed for the synthesis of 2-quinolones. These approaches can offer excellent chemo-, regio-, and enantioselectivity, which is often difficult to achieve with conventional chemical methods.
Organocatalysis , the use of small organic molecules as catalysts, has become a major area of research in synthetic chemistry. chemrxiv.org For the synthesis of quinolin-2(1H)-ones, various organocatalytic systems have been reported. An organoiodine-catalyzed electrophilic arene C(sp²)-H amination strategy provides a metal-free platform for the efficient production of a wide range of 2-quinolones. chemrxiv.org This method leverages the catalytic generation of a highly reactive nitrenium ion intermediate. chemrxiv.org Other organocatalysts, such as L-proline, have been shown to be effective in the multi-component synthesis of quinoline derivatives under solvent-free conditions. researchgate.netrsc.org Phosphine and thiourea-based organocatalysts have also been explored for the synthesis of quinolones, offering mild and metal-free reaction conditions. nih.govorganic-chemistry.orglibretexts.org These organocatalytic approaches avoid the use of costly and potentially toxic heavy metals, aligning with the principles of green and sustainable chemistry. chemrxiv.org
Regioselective Functionalization for this compound Synthesis
The synthesis of this compound necessitates precise control over the introduction of substituents at the C3 and C6 positions of the quinolinone core. A common and effective strategy involves a multi-step synthesis commencing with the construction of the 6-methylquinolin-2(1H)-one scaffold, followed by regioselective functionalization at the C3 position.
A plausible synthetic route begins with the Knorr synthesis of 6-methylquinolin-2(1H)-one. This classic method involves the condensation of p-toluidine (B81030) with a β-ketoester, such as ethyl acetoacetate, followed by cyclization. researchgate.net The initial reaction leads to the formation of an anilide intermediate, which is then cyclized under acidic conditions to yield the desired quinolinone.
Subsequent functionalization at the C3 position to introduce the methoxy (B1213986) group is a critical step that requires high regioselectivity. Direct methoxylation of the 6-methylquinolin-2(1H)-one is challenging. Therefore, a two-step approach is often employed, involving an initial hydroxylation at the C3 position, followed by O-methylation.
While direct C-H hydroxylation methods are under investigation, a more established route involves the synthesis of a 3-hydroxy-6-methylquinolin-2(1H)-one intermediate. This can be achieved through various synthetic pathways, including the cyclization of appropriately substituted precursors.
Once the 3-hydroxy-6-methylquinolin-2(1H)-one is obtained, the final step is the regioselective O-methylation of the hydroxyl group. This transformation is typically achieved using a methylating agent in the presence of a base. The choice of reagents and conditions is critical to ensure selective O-alkylation over potential N-alkylation at the lactam nitrogen. Common methylating agents include methyl iodide or dimethyl sulfate, while bases such as potassium carbonate or sodium hydride are frequently used to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. nih.gov
An illustrative example of regioselective O-methylation can be found in the methylation of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, where the use of a base like sodium hydride or potassium carbonate was found to be essential for the reaction to proceed, favoring O-methylation. nih.gov Enzymatic approaches also offer high regioselectivity. For instance, the O-methyltransferase HtmM.t. from Mycobacterium tuberculosis has been shown to catalyze the methylation of the 1-hydroxy group of 1-hydroxyquinolin-4(1H)-one. nih.gov While this is N-methylation, it highlights the potential of biocatalysis for achieving high regioselectivity in quinolinone functionalization.
| Methylating Agent | Base | Solvent | Typical Temperature (°C) | Reference |
|---|---|---|---|---|
| Methyl Iodide (CH3I) | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 60-80 | nih.gov |
| Methyl Iodide (CH3I) | Potassium Carbonate (K2CO3) | Dimethylformamide (DMF) | 60-80 | nih.gov |
| Dimethyl Sulfate ((CH3)2SO4) | Potassium Carbonate (K2CO3) | Acetone | Reflux | General Method |
Optimization of Reaction Conditions and Yields in Quinolinone Synthesis
In the initial Knorr synthesis of the 6-methylquinolin-2(1H)-one core, the reaction conditions can significantly influence the outcome. Monitoring the reaction progress, for instance by 1H NMR, can allow for the optimization of conditions to favor the formation of the desired anilide intermediate over potential side products like crotonates. researchgate.net
For the crucial O-methylation step, a systematic study of reaction parameters is essential to maximize the yield of the desired 3-methoxy product while minimizing N-methylation. The choice of base and solvent plays a pivotal role in controlling the regioselectivity. For instance, in a related study on the methylation of a hydroxy-thioxo-quinoline derivative, it was found that the reaction proceeded exclusively with the anion generated by a strong base like NaH or K2CO3, following an SN2 mechanism. nih.gov The polarity of the solvent also influences the reaction rate, with more polar solvents generally accelerating SN2 reactions. nih.gov
The following table summarizes the optimization of conditions for the methylation of a model substrate, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, which provides valuable insights into the factors affecting the O- versus N-methylation of quinolinone systems. nih.gov
| Base | Solvent | Temperature (°C) | Time (h) | Yield of O-Methylated Product (%) | Yield of N-Methylated Product (%) |
|---|---|---|---|---|---|
| NaH | DMF | 80 | 1 | 63 | 25 |
| NaH | DMF | 60 | 8 | 65 | 26 |
| K2CO3 | DMF | 80 | 1 | 60 | 24 |
| K2CO3 | DMF | 60 | 8 | 62 | 25 |
| Triethylamine | DMF | 80 | 8 | No Reaction |
The data clearly indicates that strong bases are necessary for the reaction to proceed and that a mixture of O- and N-methylated products is often obtained. Therefore, careful optimization and subsequent purification are crucial to isolate the desired this compound in high purity. Further studies focusing on directing groups or alternative methylating agents could potentially enhance the regioselectivity towards O-methylation.
Reactivity Profiles and Transformational Pathways of 3 Methoxy 6 Methylquinolin 2 1h One
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Quinolinone Core
The quinolinone scaffold possesses a bicyclic aromatic system that can undergo both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being heavily influenced by the existing substituents.
Electrophilic Aromatic Substitution:
In electrophilic aromatic substitution (EAS) reactions, the benzene (B151609) ring of the quinoline (B57606) system is generally more reactive than the pyridine (B92270) ring. quimicaorganica.org This is due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which deactivates it towards electrophilic attack. researchgate.netquora.com For quinoline itself, electrophilic substitution typically occurs at positions 5 and 8. quimicaorganica.orgquora.com
In the case of 3-Methoxy-6-methylquinolin-2(1H)-one, the presence of two electron-donating groups on the carbocyclic ring, the methoxy (B1213986) group at position 3 and the methyl group at position 6, further activates this ring for EAS. The methoxy group is a strong activating group, while the methyl group is a moderately activating group. Both are ortho, para-directing.
Considering the directing effects of these substituents:
The methyl group at C6 directs incoming electrophiles to the ortho (C5 and C7) and para (no available position) positions.
The pyridinone ring itself deactivates the carbocyclic ring to a certain extent.
The 3-methoxy group primarily influences the electronic properties of the pyridinone ring.
Therefore, electrophilic attack is most likely to occur at the C5 and C7 positions of the benzene ring, driven by the activating and directing effects of the C6-methyl group. The C5 position is sterically less hindered than the C7 position.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Predicted Reactivity | Rationale |
| C5 | Major Product | Activated by the C6-methyl group (ortho position) and sterically accessible. |
| C7 | Minor Product | Activated by the C6-methyl group (ortho position) but may experience some steric hindrance. |
| C8 | Possible Minor Product | A generally favored position for electrophilic attack on quinolines, but less activated in this case. |
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) on the quinoline nucleus is favored on the electron-deficient pyridine ring, particularly at the C2 and C4 positions, especially when a good leaving group is present. quimicaorganica.org In this compound, the C2 position is part of a lactam, and the C3 position bears a methoxy group. Direct nucleophilic attack on the aromatic core is less likely without activation, such as the presence of a good leaving group (e.g., a halogen) at the C2 or C4 position. Should a derivative with a leaving group at C4 be prepared, it would be susceptible to nucleophilic attack. mdpi.com
Alkylation and Acylation Reactions on this compound
The 2-quinolinone moiety is an ambident nucleophile, meaning it can undergo alkylation and acylation at either the nitrogen or the oxygen atom.
N-alkylation and N-acylation of 2-quinolinones are common reactions. researchgate.net The nitrogen atom of the lactam is nucleophilic and can react with various alkylating and acylating agents, typically in the presence of a base to deprotonate the N-H group. The resulting N-substituted products are often the thermodynamic products of the reaction. Studies on quinazolinone derivatives have shown that N-alkylation can be achieved with high selectivity. uw.edujuniperpublishers.com Reductive alkylation of quinolines to N-alkyl tetrahydroquinolines has also been reported, suggesting the nitrogen's reactivity. acs.org
O-alkylation and O-acylation of 2-quinolinones lead to the formation of 2-alkoxyquinolines and 2-acyloxyquinolines, respectively. These are often the kinetic products of the reaction. The regioselectivity between N- and O-alkylation can be influenced by factors such as the solvent, the nature of the electrophile, the counter-ion, and the presence of catalysts. uea.ac.uk For instance, a palladium-catalyzed method has been developed for the selective O-alkylation of 2-quinolinones. digitellinc.com The hard-soft acid-base (HSAB) principle can also be applied to predict the outcome, with hard electrophiles favoring reaction at the harder oxygen atom. rsc.org
Direct C-alkylation or C-acylation of the quinolinone core is less common than N- or O-alkylation. However, under specific conditions, such as in Friedel-Crafts type reactions, acylation of the electron-rich benzene ring could be possible. Intramolecular Friedel-Crafts acylation has been used to synthesize fused quinoline systems. researchgate.netresearchgate.net However, Friedel-Crafts reactions on quinolines can be complicated by the Lewis basicity of the nitrogen atom, which can coordinate to the Lewis acid catalyst and deactivate the ring system. quora.com For this compound, the activating groups on the benzene ring might facilitate a Friedel-Crafts acylation at the C5 or C7 positions, though this would likely require carefully chosen conditions to avoid N- or O-acylation.
Table 2: Potential Alkylation and Acylation Sites and Pathways
| Site | Reaction Type | Reagents and Conditions | Expected Product Type |
| N1 | N-Alkylation | Alkyl halide, base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF) | 1-Alkyl-3-methoxy-6-methylquinolin-2(1H)-one |
| N1 | N-Acylation | Acyl halide or anhydride, base (e.g., pyridine) | 1-Acyl-3-methoxy-6-methylquinolin-2(1H)-one |
| O2 | O-Alkylation | Alkyl halide, base, potentially with a catalyst (e.g., Pd catalyst) or under kinetic control | 2-Alkoxy-3-methoxy-6-methylquinoline |
| O2 | O-Acylation | Acyl halide or anhydride, base, under kinetic control | 2-Acyloxy-3-methoxy-6-methylquinoline |
| C5/C7 | C-Acylation | Acyl halide, Lewis acid (e.g., AlCl₃) - Friedel-Crafts Acylation (potential for complications) | 5- or 7-Acyl-3-methoxy-6-methylquinolin-2(1H)-one |
Oxidation and Reduction Chemistry of the Quinolinone Scaffold
Oxidation:
The quinolinone ring is relatively stable to oxidation. However, the electron-rich benzene ring, activated by the methyl and methoxy groups, could be susceptible to oxidation under strong oxidizing conditions, potentially leading to quinone-type structures. The oxidation of quinoline alkaloids has been observed to yield quinoline-5,8-quinones. mdma.ch The benzylic methyl group at C6 could also be a site for oxidation to a carboxylic acid or an alcohol under appropriate conditions.
Reduction:
The pyridinone ring of the quinolinone system can be reduced. Catalytic hydrogenation or reduction with hydride reagents can lead to the corresponding tetrahydroquinoline derivative. The reduction of quinolines to 1,2,3,4-tetrahydroquinolines is a well-established transformation. tandfonline.comresearchgate.net For this compound, reduction would likely yield 3-Methoxy-6-methyl-3,4-dihydroquinolin-2(1H)-one or the fully saturated decahydroquinolinone, depending on the reaction conditions. The carbonyl group of the lactam can also be reduced under more forcing conditions, for example with strong reducing agents like lithium aluminum hydride.
Cycloaddition and Other Pericyclic Reactions
The 3,4-double bond of the 2-quinolinone ring can participate in cycloaddition reactions. Photochemical [2+2] cycloadditions of 2(1H)-quinolones with alkenes are known to occur, leading to the formation of cyclobutane-fused quinolinone derivatives. acs.orgresearchgate.net These reactions can be induced by visible light and can proceed with high regio- and diastereoselectivity. acs.org While the specific reactivity of the 3-methoxy substituted quinolinone in this context is not documented, it is plausible that it would undergo similar transformations.
Furthermore, quinolinones can undergo photodimerization. For example, 7-methoxy-1-methylquinolin-2(1H)-one has been shown to undergo a reversible [2π + 2π] cycloaddition upon irradiation with UV light. acs.org A similar photochemical reactivity can be anticipated for this compound.
Pericyclic cascade reactions involving quinolinone derivatives have also been reported, initiated by a [2+2] photocycloaddition. acs.org These complex transformations highlight the versatility of the quinolinone scaffold in constructing intricate molecular architectures. The dienyl portion of the quinolinone system could also potentially participate in [4+2] cycloaddition reactions, although this is less commonly reported than reactions at the 3,4-double bond. acs.orgnih.gov
Heterocycle Annulation and Ring Expansion Strategies
The derivatization of the quinolin-2(1H)-one scaffold through heterocycle annulation and ring expansion strategies represents a valuable avenue for the synthesis of novel polycyclic and medium-ring heterocyclic systems with potential applications in medicinal chemistry and materials science. While specific studies detailing these transformations for this compound are not extensively documented in the reviewed literature, the reactivity of analogous quinolinone systems provides a strong basis for predicting its potential in such reactions. The presence of the electron-donating methoxy group at the C3 position and the methyl group on the benzene ring can influence the electronic properties and, consequently, the reactivity of the heterocyclic core in annulation and ring expansion reactions.
Heterocycle Annulation
The fusion of additional heterocyclic rings onto the quinolin-2(1H)-one framework can be achieved through various cyclization strategies. Based on the reactivity of similar compounds, this compound could potentially serve as a building block for the synthesis of more complex fused systems. For instance, the annulation of heterocyclic rings onto quinolinone cores has been demonstrated using precursors such as 3-hydroxyquinolin-2-ones. These compounds have been utilized in N-heterocyclic carbene (NHC)-catalyzed asymmetric [3+3] annulation reactions with 2-bromoenals, leading to the formation of enantioenriched quinoline derivatives. researchgate.netrsc.org This suggests that the C3 and C4 positions of the quinolinone ring are reactive sites for such transformations.
Furthermore, the synthesis of fused heterocyclic 2-quinolones has been reported through the reaction of 4-hydroxy-2-quinolones with various reagents. For example, the reaction of 6,7-disubstituted-4-hydroxy-quinoline-2-ones with 2,3-dichloropyrazine (B116531) has been shown to yield pyrazino[2',3':4,5]furo[3,2-c]quinolin-6(5H)-ones. nih.gov This indicates the potential for the lactam oxygen and the C3/C4 positions of a quinolinone to participate in cyclization cascades to form fused systems.
A plausible, though currently hypothetical, annulation strategy for this compound could involve the functionalization of the C4 position, followed by cyclization. The methoxy group at C3 could influence the regioselectivity of such reactions. The following table summarizes annulation reactions of related quinolinone derivatives, providing insight into potential pathways for this compound.
Table 1: Examples of Heterocycle Annulation Reactions on Quinolinone Scaffolds
| Starting Material | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| 3-Hydroxyquinolin-2(1H)-ones | 2-Bromoenals, NHC catalyst | Enantioenriched quinoline derivatives | researchgate.netrsc.org |
This table presents data from related compounds to infer potential reactivity.
Ring Expansion Strategies
Ring expansion reactions offer a powerful method for the synthesis of medium-sized and macrocyclic heterocycles, which are of significant interest in drug discovery. The transformation of the quinolinone core into larger ring systems is a challenging yet potentially rewarding synthetic endeavor. While direct examples of ring expansion of this compound were not found, strategies involving the ring expansion of related heterocyclic systems, such as oxindoles to quinolinones, have been developed. nih.gov These methods often involve the generation of a reactive intermediate that triggers a skeletal rearrangement.
For this compound, a hypothetical ring expansion could be envisioned through initial modification of the lactam ring or the adjacent benzene ring to introduce functionalities that can facilitate a ring-opening and subsequent re-cyclization to a larger ring. The specific influence of the methoxy and methyl substituents on the feasibility and outcome of such reactions would require dedicated experimental investigation.
The following table outlines a relevant ring expansion strategy that, while not directly involving a quinolinone starting material, demonstrates the concept of expanding a five-membered ring to a six-membered quinolinone, highlighting the types of chemical transformations that could be explored.
Table 2: Example of a Ring Expansion Strategy to Synthesize Quinolinones
| Starting Material | Reagent(s)/Conditions | Product Type | Reference |
|---|
This table presents a conceptual example of ring expansion leading to a quinolinone scaffold.
Rational Design and Chemical Derivatization of 3 Methoxy 6 Methylquinolin 2 1h One Analogues
Design Principles for Structural Modification and Library Generation
The design of new analogues based on the 3-Methoxy-6-methylquinolin-2(1H)-one scaffold is guided by established medicinal chemistry principles. A primary goal is to conduct Structure-Activity Relationship (SAR) studies, which help in understanding how specific structural modifications influence the compound's biological activity. nih.gov The generation of a chemical library involves creating a diverse set of molecules by systematically altering different parts of the parent compound.
Key design strategies include:
Functional Group Modification: Altering or replacing existing functional groups (the methoxy (B1213986) and methyl groups) to modulate properties like solubility, lipophilicity, and hydrogen bonding capacity.
Substituent Introduction: Adding new substituents at various positions of the quinolinone ring to explore new chemical space and potential interactions with biological targets. The N-1 position is a common site for substitution to enhance diversity. acs.org
Scaffold Hopping and Bioisosteric Replacement: Replacing the central quinolinone ring or its functional groups with structurally different but functionally similar moieties to discover novel chemotypes with improved properties. acs.orgresearchgate.net
Hybrid Molecule Synthesis: Covalently linking the quinolinone scaffold to other known pharmacophores to create hybrid molecules with potentially synergistic or multi-target activities. nih.govnih.gov
Computational methods, such as molecular docking and Density Functional Theory (DFT) calculations, are often employed to predict the binding of designed analogues to biological targets and to analyze their electronic properties, further guiding the synthetic efforts. nih.gov These theoretical investigations help in prioritizing compounds for synthesis, thereby saving time and resources. rsc.org
Synthesis of N-Substituted Analogues of this compound
The nitrogen atom at the 1-position of the quinolin-2(1H)-one ring is a prime target for derivatization. Introducing substituents at this position can significantly impact the molecule's conformation, solubility, and interactions with biological targets. The synthesis of N-substituted analogues typically involves the alkylation, arylation, or acylation of the parent quinolinone.
A general approach for N-substitution involves the deprotonation of the N-H bond using a suitable base, followed by reaction with an electrophile. For instance, N-methylation of a 3-acetyl-4-hydroxyquinolin-2(1H)-one has been achieved using methyl iodide. researchgate.net Similar strategies can be applied to this compound. The crucial role of the N-1 substituent in the activity of quinolone-based compounds has been noted, driving efforts to develop diverse N-substituted derivatives, including N-fluorovinyl quinolones. acs.org
Below is a representative table of synthetic approaches for N-substitution on the quinolinone scaffold.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Alkylation | Alkyl halide (e.g., methyl iodide), Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | N-Alkyl-quinolin-2(1H)-one | researchgate.netnih.gov |
| N-Arylation | Aryl halide, Palladium or Copper catalyst, Base | N-Aryl-quinolin-2(1H)-one | N/A |
| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine) | N-Acyl-quinolin-2(1H)-one | N/A |
| N-Vinylation | Vinyl Fluorides, Metal-Organic Frameworks | N-Fluorovinyl-quinolin-2(1H)-one | acs.org |
This table presents generalized synthetic methods for N-substitution on quinolinone scaffolds, which are applicable for the derivatization of this compound.
Strategic Modifications at the Methoxy and Methyl Positions for Chemical Exploration
Modifications at the C3-methoxy and C6-methyl positions offer avenues to fine-tune the electronic and steric properties of the molecule.
Modifications at the C6-Methyl Position: The methyl group at the C6 position is amenable to various chemical transformations. The functionalization of a methyl group on a quinoline (B57606) ring, often at the C2 or C8 position, has been extensively reviewed, and these methods can be adapted for the C6 position. researchgate.net Strategies include:
Oxidation: The methyl group can be oxidized to a formyl (aldehyde) or carboxyl (carboxylic acid) group. A metal-free method using I₂–DMSO has been described for the direct oxidation of methyl-azaheteroarenes to their corresponding aldehydes. researchgate.net
Halogenation: Radical halogenation can introduce a halide, creating a reactive handle for subsequent nucleophilic substitution reactions.
C(sp³)–H Activation: Transition metal-catalyzed C–H activation provides a powerful tool for directly coupling the methyl group with other fragments. For example, Rh(III)-catalyzed C(sp³)–H acetoxylation has been developed for 8-methylquinolines. researchgate.net
These modifications allow for the systematic exploration of the chemical space around the core scaffold, contributing to a deeper understanding of its SAR.
Scaffold Diversification and Bioisosteric Replacements
Scaffold diversification and bioisosteric replacement are advanced strategies in drug design aimed at discovering new chemical entities with improved properties while retaining the desired biological activity. researchgate.net Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physicochemical properties. nih.gov
For the this compound scaffold, several diversification strategies can be envisioned:
Core Scaffold Replacement: The quinolinone core can be replaced by other bicyclic heteroaromatic systems, a process known as scaffold hopping. researchgate.net Potential replacements include quinazoline (B50416), benzimidazole, or indole, which are common motifs in approved drugs. acs.orgnih.gov This can lead to novel intellectual property and may overcome issues related to the original scaffold.
Functional Group Bioisosteres: The methoxy group at the C3 position could be replaced by bioisosteres such as a sulfonamide, carbamate, or imidazole (B134444) group. nih.gov Similarly, the lactam carbonyl group of the quinolinone ring is a candidate for bioisosteric replacement; monofluoroalkenes, for instance, have emerged as promising bioisosteres for amides. acs.org
Ring Atom Modification: The carbon atoms in the quinoline ring could be replaced by nitrogen atoms to generate aza-analogs like naphthyridinones, altering the electronic distribution and hydrogen bonding potential of the molecule.
These approaches expand the chemical diversity of the compound library, potentially leading to analogues with enhanced efficacy, selectivity, or improved pharmacokinetic profiles. nih.gov
Synthesis of Hybrid Molecules Incorporating the Quinolinone Moiety
Several studies have reported the synthesis of quinoline-based hybrids. For example, novel 3-(2-amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones have been synthesized by reacting α,β-unsaturated ketone derivatives of a quinolinone with guanidine (B92328) hydrochloride. nih.govresearchgate.net This approach links the quinolinone core with a pyrimidine (B1678525) moiety, another important pharmacophore.
Another strategy involves the palladium-catalyzed C-H functionalization to couple various azoles at the C3 position of 3-bromoquinolin-2-(1H)-ones, creating 3-(heteroaryl)quinolin-2(1H)-ones. nih.gov This method allows for the incorporation of diverse heterocyclic systems, such as purines, leading to complex hybrid architectures. nih.gov
The synthesis of these hybrid molecules is a testament to the versatility of the quinolinone scaffold in the rational design of complex and potentially potent chemical entities.
| Hybrid Type | Synthetic Precursors | Key Reaction | Reference |
| Quinolinone-Pyrimidine | α,β-Unsaturated ketone of quinolinone, Guanidine hydrochloride | Cyclocondensation | nih.govresearchgate.net |
| Quinolinone-Heteroaryl (Azoles) | 3-Bromoquinolin-2(1H)-one, Various azoles | Palladium-catalyzed C-H functionalization | nih.gov |
| Quinolinone-Purine | SMe-containing quinolinyl-purine, Aryl boronic acids | Pd-catalyzed Liebeskind–Srogl cross-coupling | nih.gov |
Mechanistic Investigations of 3 Methoxy 6 Methylquinolin 2 1h One Interactions and Reactions
Elucidation of Reaction Mechanisms in Synthetic Routes
While direct synthetic routes for 3-Methoxy-6-methylquinolin-2(1H)-one are not extensively detailed in the literature, its synthesis can be understood through established methods for constructing the quinolinone core, such as the Conrad-Limpach-Knorr and Doebner-von Miller reactions. iipseries.orgjptcp.com
A highly plausible route involves the Conrad-Limpach synthesis , which constructs 4-hydroxyquinolin-2(1H)-ones from anilines and β-ketoesters. wikipedia.orgquimicaorganica.orgscribd.com For the target molecule, the synthesis would likely commence with p-toluidine (B81030) (4-methylaniline) and a suitably substituted β-ketoester, such as diethyl methoxymalonate. The mechanism proceeds through several key steps:
Schiff Base Formation: The reaction initiates with the nucleophilic attack of the aniline (B41778) nitrogen onto the keto group of the β-ketoester. This is followed by dehydration to form an enamine or Schiff base intermediate (an alkyl β-arylaminocrotonate). wikipedia.orgscribd.com This step is typically performed at moderate temperatures.
Thermal Cyclization: The intermediate undergoes an intramolecular electrocyclic ring-closing reaction upon heating to high temperatures (around 250 °C). wikipedia.org The aromatic ring acts as the nucleophile, attacking the ester carbonyl group. This annulation is the rate-determining step and is often carried out in a high-boiling inert solvent like mineral oil to improve yields. wikipedia.org
Aromatization: The cyclized intermediate eliminates a molecule of alcohol (ethanol, if a diethyl ester is used) to yield the stable 4-hydroxy-6-methylquinolin-2(1H)-one. The product exists in a tautomeric equilibrium between the 4-hydroxyquinoline (B1666331) and the 4-quinolone forms, with the keto form often predominating. wikipedia.org
Final Functionalization: To arrive at the target compound, a subsequent O-methylation at the 3-position would be required if the starting ester did not already contain the methoxy (B1213986) group, or more likely, selective O-methylation of a 3-hydroxy-6-methylquinolin-2(1H)-one precursor.
Another fundamental approach to the broader quinoline (B57606) skeleton is the Doebner-von Miller reaction , which typically yields quinolines rather than quinolinones directly. iipseries.orgwikipedia.org This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org The mechanism is complex and has been a subject of debate, with modern studies suggesting a fragmentation-recombination pathway. wikipedia.orgnih.govresearchgate.net In this proposed mechanism, the aniline first undergoes a conjugate addition to the unsaturated carbonyl compound. This adduct can then fragment into an imine and a saturated ketone, which subsequently recombine before cyclizing and oxidizing to form the final quinoline product. wikipedia.orgnih.gov
Mechanistic Studies of Chemical Transformations
The quinolin-2(1H)-one nucleus is a versatile scaffold that can undergo various chemical transformations. Mechanistic studies on related structures provide insight into the potential reactivity of this compound.
Nucleophilic Substitution Reactions: The C4 position of the quinolinone ring is particularly susceptible to nucleophilic substitution, especially when a good leaving group like a halogen is present. mdpi.comquimicaorganica.org Studies on 4-chloro-8-methylquinolin-2(1H)-one show that it readily reacts with various nucleophiles. mdpi.com The mechanism is a classic addition-elimination pathway, where the nucleophile attacks the electron-deficient C4 position, forming a stable intermediate where the negative charge is delocalized onto the carbonyl oxygen and ring nitrogen, followed by the elimination of the chloride ion. quimicaorganica.org This regioselectivity allows for the introduction of diverse functional groups, including:
Hydrazino groups via reaction with hydrazine (B178648) hydrate. mdpi.com
Azido groups via reaction with sodium azide. tandfonline.com
Sulfanyl groups via reaction with thiourea (B124793) or other thiols. mdpi.com
Radical Annulation Reactions: Modern synthetic methods have enabled the construction of highly functionalized quinolin-2(1H)-ones through radical-mediated pathways. For instance, a photocatalytic trichloromethyl radical-triggered annulation of amide-linked 1,7-diynes has been established. nih.govresearchgate.net This mechanism involves the initial generation of a trichloromethyl radical, which adds to one of the alkyne moieties. The resulting vinyl radical then undergoes a 6-exo-dig cyclization onto the second alkyne, followed by a cascade of steps including nucleophilic substitution and elimination to form the quinolinone ring fused with a gem-dihaloalkene moiety. nih.govresearchgate.net The use of a radical inhibitor like TEMPO has been shown to suppress the reaction, confirming the radical pathway. researchgate.net
Ring-Opening and Recyclization: The quinolinone core can be part of more complex fused systems that undergo ring-opening and recyclization reactions. For example, a 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, when treated with carbon nucleophiles like cyanoacetamide or malononitrile, undergoes a mechanistic sequence involving nucleophilic attack on the pyranone ring, leading to its opening, followed by an intramolecular cyclization and rearrangement to form novel pyridyl- and pyrido[1,2-a]benzimidazole-substituted quinolinones. nih.gov
Biochemical Mechanisms of Interaction with Macromolecular Targets (In Vitro Context)
The quinoline and quinolinone scaffolds are recognized as "privileged structures" in medicinal chemistry, capable of interacting with a wide range of biological macromolecules. Mechanistic studies reveal that these interactions are often directed towards the active sites of enzymes or receptors, leading to modulation of their function.
Enzyme Binding and Inhibition Mechanisms (e.g., Kinetics)
Quinolinone derivatives have been identified as potent inhibitors of several classes of enzymes, particularly protein kinases and molecular chaperones.
Protein Kinase Inhibition: Many quinoline-based compounds function as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and PDGFR. nih.govmdpi.com The primary mechanism of action is competitive inhibition with respect to ATP. mdpi.com These small molecules access the hydrophobic ATP-binding pocket located in the kinase domain. The quinoline nucleus typically acts as a scaffold that orients substituents to form key interactions, such as hydrogen bonds with residues in the "hinge region" of the kinase and van der Waals interactions within the pocket, thereby preventing the binding of ATP and subsequent enzyme autophosphorylation and downstream signaling. nih.gov Some quinoline derivatives have been shown to act via a mixed competitive and non-competitive mechanism against kinases like Pim-1. ijmphs.com
Hsp90 Chaperone Inhibition: The molecular chaperone Heat shock protein 90 (Hsp90) is another key target for quinolinone-based inhibitors. nih.govnih.gov Hsp90 is an ATPase-dependent chaperone responsible for the folding and stability of numerous "client proteins," many of which are oncogenic kinases. nih.gov Inhibition can occur at two distinct ATP-binding sites: the well-characterized N-terminal domain (NTD) or a cryptic C-terminal domain (CTD). nih.govnih.gov Binding of an inhibitor to either site disrupts the chaperone's conformational cycle, preventing the proper folding of client proteins and leading to their ubiquitination and proteasomal degradation. nih.gov The degradation of Hsp90 client proteins, such as Akt and CDK-4, serves as a biochemical indicator of the inhibitor's mechanistic activity. nih.govnih.gov
| Derivative Class | Target Enzyme(s) | Observed IC₅₀ Values (µM) | Mechanism of Action |
| Tetrahydroquinolin-ones | EGFR, HER-2, PDGFR-β, VEGFR-2 | 0.007 - 0.11 (against kinases) | ATP-competitive inhibition of receptor tyrosine kinases. nih.gov |
| 3-Heteroaryl-quinolin-2(1H)-ones | Hsp90 Machinery | ~15 (concentration for effect) | Disruption of Hsp90 chaperone function, leading to client protein (CDK-4) degradation. nih.gov |
| Fused Quinoline-Resorcinols | Hsp90 | Not specified | Binding to Hsp90 chaperone protein, confirmed by molecular dynamics. nih.gov |
Receptor Interaction Mechanisms (e.g., Binding Assays)
The interaction of quinolinone derivatives with receptors, particularly receptor tyrosine kinases (RTKs), is a primary mechanism for their biological activity. While direct binding assay data (e.g., Kd values) for this compound is not available, molecular docking and dynamics simulations of related compounds provide detailed mechanistic insights into these interactions. nih.govnih.govfrontiersin.org
The quinoline nucleus has a strong tendency to bind within protein active sites through a combination of hydrogen bonding via its nitrogen atom (or associated functional groups) and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov In the context of RTKs, molecular docking studies of quinazolinone (a related scaffold) and quinolinone inhibitors consistently show binding at the ATP-catalytic site. frontiersin.orgresearchgate.net Key interactions often involve the formation of one or more hydrogen bonds with backbone atoms in the hinge region of the kinase domain, mimicking the interaction of the adenine (B156593) ring of ATP. Additional hydrophobic and aromatic interactions with residues lining the pocket contribute to the binding affinity and selectivity of the inhibitor. frontiersin.orgresearchgate.net
Photophysical and Spectroscopic Mechanistic Studies
Spectroscopic analysis and computational studies provide a mechanistic understanding of how the electronic structure of this compound governs its interaction with electromagnetic radiation and its intrinsic reactivity.
Photochemical Reactions: A defining characteristic of the quinolin-2(1H)-one scaffold is its ability to undergo [2π+2π] photodimerization upon irradiation with UV light. acs.org Mechanistic studies on a closely related analog, 7-methoxy-1-methylquinolin-2(1H)-one, show that this photoreaction proceeds via the excitation of the C3-C4 double bond. acs.org Under controlled irradiation conditions, the reaction can be highly stereoselective, selectively producing the anti head-to-head cyclobutane (B1203170) dimer. acs.org This dimerization process is a key mechanism for photo-crosslinking in polymer systems incorporating this motif. Remarkably, this photodimerization is often thermally reversible, with the cyclobutane ring cleanly cleaving to regenerate the two monomer units upon heating, demonstrating a robust and reversible photochemical mechanism. acs.org
Spectroscopic Properties and DFT Studies: The photophysical properties of quinoline derivatives are governed by their electronic structure.
Absorption and Emission: UV-visible absorption spectra of quinolines are characterized by intense π–π* transitions. beilstein-journals.orgnih.gov The position of the absorption maximum (λmax) and the fluorescence emission are sensitive to both the substituents on the ring and the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov The difference between the absorption and emission maxima, the Stokes shift, provides information about the energy lost to vibrational relaxation in the excited state. beilstein-journals.orgrsc.org
Computational Insights: Density Functional Theory (DFT) calculations are powerful tools for elucidating the mechanisms of reactivity and photophysics. rsc.orgresearchgate.netresearchgate.net These studies allow for the calculation of key electronic parameters:
Frontier Molecular Orbitals (FMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are crucial. A smaller HOMO-LUMO gap generally indicates higher reactivity and is correlated with the electronic absorption properties of the molecule. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, identifying electron-rich regions (sites for electrophilic attack) and electron-poor regions (sites for nucleophilic attack), thereby predicting the molecule's reactive behavior. nih.gov
Vibrational Analysis: Theoretical vibrational frequencies calculated via DFT can be correlated with experimental FT-IR and Raman spectra to confirm molecular structure and bonding characteristics. researchgate.net
Studies on 6-methoxyquinoline (B18371) have revealed complex excited-state dynamics, including photoinduced proton transfer, highlighting the significant role that substituents like the methoxy group play in modulating the molecule's photophysical behavior. researchgate.net
| Spectroscopic/Computational Technique | Mechanistic Insight Provided |
| UV-Visible Spectroscopy | Characterization of π–π* electronic transitions; study of solvatochromic effects. beilstein-journals.orgnih.gov |
| Fluorescence Spectroscopy | Analysis of excited-state relaxation, quantum yield, and Stokes shift. beilstein-journals.org |
| [2π+2π] Photodimerization Assay | Elucidation of photochemical reactivity, formation of cyclobutane dimers, and potential for thermal reversibility. acs.org |
| Density Functional Theory (DFT) | Calculation of HOMO-LUMO gap (reactivity), MEP maps (reactive sites), and simulation of vibrational spectra. nih.govrsc.orgrsc.org |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 3 Methoxy 6 Methylquinolin 2 1h One Analogues
Correlating Structural Features with In Vitro Biological Activities
Structure-Activity Relationship (SAR) studies investigate how specific modifications to a chemical structure affect its biological potency. For quinolinone and its related heterocyclic analogues, SAR studies have identified key structural features that govern their in vitro activities, such as anticancer and antimicrobial effects.
Research on various quinolinone derivatives has demonstrated that the type and position of substituents on the quinoline (B57606) ring system significantly influence their biological profiles. For instance, in a series of quinolinone-based thiosemicarbazones designed as potential antituberculosis agents, the substitution pattern on the quinoline core was found to be critical. While methyl groups at positions 6 and 8 slightly decreased activity, the introduction of electron-withdrawing groups like chlorine (Cl) and bromine (Br) at these positions considerably enhanced the inhibitory effects against Mycobacterium tuberculosis. nih.gov This suggests that electronic properties and molecular volume at these positions play a pivotal role in the compound's mechanism of action. nih.gov
Similarly, studies on pyrimido[4,5-c]quinolin-1(2H)-one derivatives revealed the importance of methoxy (B1213986) (-OCH3) groups in modulating anticancer activity. The presence and position of methoxy substituents were found to be crucial for the cytotoxic and antimigratory effects of these compounds. researchgate.net For example, the introduction of a 2-fluorobenzoyl group in certain quinazolinone derivatives resulted in potent inhibitory activity against A549 (human lung cancer) and PC-3 (human prostate cancer) cell lines. rsc.org
In another study focusing on 1,5-dihydrobenzo[e] pku.edu.cnturkjps.orgoxazepin-2(3H)-one analogues for acute myeloid leukemia (AML), modifications to the N-1 substituent of the cyclic amide were explored. The biological activity was found to be dependent on the steric bulk at this position. Small substituents like methyl groups led to inactivity, whereas larger groups like ethyl substituents restored some level of activity, indicating that steric factors in this region are critical for interaction with the biological target. mdpi.com
The table below summarizes the in vitro activity of selected quinolinone and quinazolinone analogues, highlighting the impact of different structural modifications.
| Compound ID | Core Structure | Substituent(s) | Cell Line/Target | Activity (IC50) |
| Compound 6b | Quinoline-Pyrimidine | 4-F-Phenyl at pyrimidine (B1678525) | HepG2 | 1.32 µM |
| Compound 6e | Quinoline-Pyrimidine | 4-Cl-Phenyl at pyrimidine | HepG2 | 1.33 µM |
| Compound 7n | Quinazolinone-Hydrazone | 2-Fluorobenzoyl | A549 | 7.36 µmol L⁻¹ |
| Compound 7n | Quinazolinone-Hydrazone | 2-Fluorobenzoyl | PC-3 | 7.73 µmol L⁻¹ |
| Compound 11d | Quinolinone-Thiosemicarbazone | 6-Cl | M. tuberculosis H37Rv | 0.007 µg/mL |
| Compound 11e | Quinolinone-Thiosemicarbazone | 6-Br | M. tuberculosis H37Rv | 0.007 µg/mL |
These findings underscore the principle that minor structural changes to the quinolinone scaffold can lead to significant differences in biological activity, providing a rational basis for the design of more potent analogues.
Computational Approaches to QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activities. pku.edu.cn This computational tool is invaluable for predicting the activity of novel compounds and understanding the physicochemical properties that drive their potency. turkjps.org For quinolinone analogues, various 2D and 3D-QSAR models have been developed to predict activities ranging from antimicrobial to anticancer effects. researchgate.net
A common approach involves using molecular descriptors that quantify various aspects of a molecule's structure, such as hydrophobic, electronic, and steric properties. pku.edu.cn For instance, a QSAR study on quinolone antibacterials identified the octanol-water partition coefficient (logP) and the energy of the highest occupied molecular orbital (HOMO) as key descriptors for predicting genotoxic potential. pku.edu.cn In another study on quinolinone-based thiosemicarbazones, descriptors like van der Waals volume, electron density, and electronegativity were found to be pivotal for antituberculosis activity. nih.gov The resulting QSAR model showed excellent statistical significance (R² = 0.83, F = 47.96) and predictive power. nih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed understanding by analyzing the 3D fields surrounding the molecules. These models can generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or other properties are favorable or unfavorable for activity. ijpsonline.com For a series of benzo[h] pku.edu.cnnih.govnaphthyridin-2(1H)-one analogues acting as mTOR inhibitors, CoMSIA models with high predictive accuracy (q²=0.703, r²=0.935) were developed. The contour maps indicated that electrostatic, hydrophobic, and hydrogen bond donor fields were crucial for biological activity. ijpsonline.com Similarly, 3D-QSAR models for quinoline-based P-selectin inhibitors helped to interpret the structure-activity relationship in combination with docking results. nih.gov
The statistical robustness of these models is essential and is typically validated through internal and external validation methods to ensure their predictive capability for new, unsynthesized compounds. turkjps.org
| QSAR Study Subject | Model Type | Key Descriptors/Fields | Statistical Validation (q², r²) | Predicted Activity |
| Quinolone Antibacterials | 2D-QSAR | logP, HOMO energy | Not specified | Genotoxic Potential pku.edu.cn |
| Quinolinone-Thiosemicarbazones | 2D-QSAR | van der Waals volume, electron density, electronegativity | R² = 0.83 | Anti-TB Activity nih.gov |
| Benzo[h] pku.edu.cnnih.govnaphthyridin-2(1H)-ones | 3D-QSAR (CoMSIA) | Electrostatic, Hydrophobic, H-bond Donor | q²=0.703, r²=0.935 | mTOR Inhibition ijpsonline.com |
| Quinoline Derivatives | 3D-QSAR (CoMFA/CoMSIA) | Steric, Electrostatic | q²=0.591, r²=0.934 (CoMFA) | P-selectin Inhibition nih.gov |
Pharmacophore Development and Molecular Feature Analysis
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov A pharmacophore model represents the key interaction points, such as hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings, and charged groups, effectively serving as a 3D query for searching chemical databases to find novel active compounds. nih.govdovepress.com
For quinolinone analogues and related structures, pharmacophore models have been developed based on a set of known active ligands (ligand-based) or the structure of the biological target's binding site (structure-based). nih.gov These models help to distill the complex information from SAR studies into a simple, visual representation of the necessary molecular features for activity. dovepress.com
The process typically involves aligning a set of active molecules and identifying the common chemical features that are spatially conserved. nih.gov For example, a ligand-based pharmacophore model developed for Akt2 inhibitors led to the identification of promising hits from the ZINC database, which were then subjected to further analysis. researchgate.net
Pharmacophore models are not only used for virtual screening but also for designing new molecules with desired attributes (lead optimization) and for developing predictive 3D-QSAR models. nih.gov By mapping molecules onto a pharmacophore model, it is possible to assess their potential for activity before synthesis. For quinolinone-based antituberculosis agents, pharmacophore modeling was used in conjunction with QSAR to guide the design of novel thiosemicarbazone derivatives with improved potency. nih.gov The analysis identified the quinolinone and thiosemicarbazide (B42300) nuclei as critical pharmacophoric features. nih.gov
The key features commonly identified in pharmacophore models for quinolinone analogues include:
Hydrogen Bond Acceptors (HBA): Often associated with the carbonyl oxygen of the quinolinone core.
Hydrogen Bond Donors (HBD): Can be present on substituents.
Aromatic Rings (AR): The quinoline core itself and any aryl substituents.
Hydrophobic Features (HY): Methyl groups or other nonpolar substituents.
These models serve as a powerful hypothesis about the key molecular recognition features required for a ligand to bind to its target, guiding further drug discovery efforts.
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. unar.ac.id This method is instrumental in elucidating the binding modes of 3-Methoxy-6-methylquinolin-2(1H)-one analogues at the atomic level, providing insights that complement SAR and QSAR studies.
Docking simulations place the ligand into the binding site of a target protein and score the different poses based on binding energy calculations. This allows researchers to visualize and analyze the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. mdpi.com
For quinolinone and quinazoline (B50416) analogues, molecular docking has been widely applied to understand their mechanisms of action against various targets, including protein kinases like EGFR and VEGFR, as well as enzymes involved in cancer and infectious diseases. nih.govijcce.ac.irmdpi.com For example, docking studies of 3-methylquinazolinone derivatives revealed that a potent compound could form multiple hydrogen bonds within the active site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov In another study, docking of quinoline-pyrimidine hybrids into a target protein helped to rationalize the observed anticancer activity. nih.gov
The analysis of ligand-target interactions provides a structural basis for observed SAR. For instance, if SAR data indicates that a bulky substituent at a certain position decreases activity, docking might reveal that this is due to a steric clash with an amino acid residue in the binding pocket. Conversely, if adding a hydrogen bond donor enhances activity, docking can identify the specific acceptor residue on the protein that forms this favorable interaction. Studies on 3-methoxy flavone (B191248) derivatives against breast cancer targets used molecular docking to analyze interactions in the binding pockets of the estrogen receptor alpha (ER-α) and EGFR. nih.gov
The results from docking studies are often presented with binding affinity scores (e.g., in kcal/mol) and a detailed list of interacting amino acid residues, as shown in the conceptual table below.
| Ligand | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Compound 4d | EGFRwt-TK | Not specified | MET793, LYS745, ASP855 | Hydrogen Bonds nih.gov |
| Compound 6 | VEGFR2 | -9.14 | CYS919, ASP1046 | Hydrogen Bonds mdpi.com |
| Compound Cii | ER-α | -10.14 | Not specified | Not specified nih.gov |
| Quinolinone 11d | M. tuberculosis InhA | -8.1 | TYR158, MET199 | Hydrogen Bonds, Hydrophobic nih.gov |
By integrating molecular docking with SAR and QSAR, researchers can build a comprehensive understanding of how structural modifications translate into specific molecular interactions, thereby guiding the rational design of more effective and selective therapeutic agents based on the this compound scaffold.
Advanced Analytical and Spectroscopic Methodologies Applied to 3 Methoxy 6 Methylquinolin 2 1h One Research
High-Resolution Mass Spectrometry for Structural Elucidation and Complex Mixture Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a synthesized compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the calculation of a unique elemental formula, distinguishing it from other molecules that may have the same nominal mass.
In the analysis of quinolinone derivatives, techniques like Electrospray Ionization (ESI) are commonly used to gently ionize the molecule, often by adding a proton to form the [M+H]⁺ ion. The instrument then measures the exact mass of this ion. For a related compound, 4-(3-Bromophenyl)-6-methoxyquinoline, HRMS analysis confirmed its molecular formula by matching the experimentally measured mass to the theoretically calculated mass. rsc.org
Table 1: Illustrative HRMS Data for a Related 6-Methoxyquinoline (B18371) Derivative
| Compound Name | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
|---|
This table illustrates the high precision of HRMS in confirming the elemental composition of a molecule similar in structure to the subject compound.
Beyond simple formula confirmation, HRMS can be coupled with liquid chromatography (LC-MS) to analyze complex mixtures, such as reaction products or biological samples. This allows for the separation of components before they enter the mass spectrometer, enabling the identification of impurities, byproducts, or metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
¹H NMR: This technique identifies the different types of hydrogen atoms in a molecule. The spectrum provides key information:
Chemical Shift (δ): Indicates the electronic environment of a proton. For instance, protons on the aromatic quinoline (B57606) core would appear at a different shift than those on the methyl (–CH₃) or methoxy (B1213986) (–OCH₃) groups.
Integration: Reveals the relative number of protons responsible for each signal.
Multiplicity (Splitting): Describes the number of neighboring protons, which helps to piece together the connectivity of the molecule.
¹³C NMR: This method provides a signal for each unique carbon atom in the molecule, offering a map of the carbon skeleton.
For quinolinone derivatives, NMR is crucial for confirming that the desired structure has been successfully synthesized. nih.gov The specific chemical shifts of the methoxy and methyl groups are key identifiers. For example, in the related compound 6-Methoxy-3-methyl-4-phenylquinoline, the methyl group protons appear as a singlet at 2.22 ppm, while the methoxy protons are a singlet at 3.67 ppm. rsc.org
Table 2: Illustrative ¹H and ¹³C NMR Data for a Related Quinoline Derivative
| Compound Name | Selected ¹H NMR Data (500 MHz, CDCl₃) | Selected ¹³C NMR Data (125 MHz, CDCl₃) |
|---|
This table provides an example of the type of data obtained from NMR spectroscopy for a compound containing the core structural motifs of 3-Methoxy-6-methylquinolin-2(1H)-one.
Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can further establish the connectivity between protons and carbons, providing unambiguous structural proof. Furthermore, NMR can be used to study the molecule's conformation, such as the preferred orientation of the methoxy group relative to the quinolinone ring system.
X-ray Crystallography for Solid-State Structure Determination
While NMR reveals the structure of a molecule in solution, X-ray crystallography provides the definitive, three-dimensional structure in the solid state. This technique involves irradiating a single, well-ordered crystal of the compound with X-rays. The way the X-rays are diffracted by the electron clouds of the atoms allows for the calculation of a precise 3D map of atomic positions.
The results from a crystallographic study are unambiguous, providing exact bond lengths, bond angles, and torsional angles. helsinki.fi This information is crucial for understanding the molecule's shape and how it packs together in a crystal lattice, which is influenced by intermolecular forces like hydrogen bonding or van der Waals interactions. For new quinolinone derivatives, obtaining a crystal structure is the gold standard for structural verification. helsinki.fi
The process begins with growing suitable single crystals, which can be achieved by methods like slow evaporation of a solvent. helsinki.fi The crystal is then analyzed in a diffractometer to collect the diffraction data.
Table 3: Example of Crystallographic Data Obtained for a Quinolinone Derivative
| Parameter | Illustrative Value (for a related compound) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.123 |
| b (Å) | 15.456 |
| c (Å) | 9.789 |
| β (°) | 110.12 |
This table shows the type of unit cell parameters determined during an X-ray crystallography experiment, providing fundamental information about the crystal's structure.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. In the context of this compound research, it is vital for both purification and analysis.
Thin Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a silica-coated plate and developing it in a suitable solvent system, chemists can visualize the disappearance of starting materials and the appearance of the desired product. researchgate.net
Flash Column Chromatography: Following a synthesis, the crude product is often a mixture containing the desired compound along with unreacted starting materials and byproducts. Flash column chromatography is the standard method for purifying organic compounds on a preparative scale. rsc.org The crude mixture is loaded onto a column packed with a stationary phase (typically silica (B1680970) gel), and a solvent (the mobile phase) is pushed through, separating the components based on their differing affinities for the stationary and mobile phases.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to determine the purity of a compound with high accuracy. The sample is dissolved and injected into a column with a very small particle size, and the mobile phase is pumped through at high pressure, leading to very high-resolution separation. The purity is typically assessed by measuring the area of the product peak relative to the total area of all peaks in the chromatogram.
Advanced Spectroscopic Probes for Environmental or Biological Interactions
The quinolinone scaffold is present in many molecules with interesting photophysical properties, such as fluorescence. This opens the possibility of using derivatives like this compound as spectroscopic probes. Advanced spectroscopic techniques can be used to study how the molecule interacts with its environment or with biological targets.
For example, fluorescence spectroscopy could be employed to study such interactions. A change in the local environment of the molecule—such as binding to a protein or intercalating into a DNA strand—can cause a shift in its fluorescence emission wavelength or a change in its fluorescence intensity. By monitoring these changes, researchers can gain insights into binding events and mechanisms at the molecular level. While specific applications for this compound as a probe are not widely documented, the general principles of using quinolinone-based fluorophores are well-established in chemical biology and materials science.
Computational and Theoretical Investigations of 3 Methoxy 6 Methylquinolin 2 1h One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic electronic properties and reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods map the electron distribution and energy levels, which govern the molecule's chemical behavior.
Density Functional Theory (DFT) has become a primary tool for studying quinoline (B57606) derivatives due to its balance of computational cost and accuracy. nih.gov DFT methods are used to optimize the molecular geometry, revealing the most stable three-dimensional arrangement of atoms. From this optimized structure, a wealth of electronic information can be derived. scirp.org
A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. researchgate.net
For quinolinone systems, DFT calculations at levels like B3LYP/6-311++G(d,p) are commonly employed to compute these parameters. nih.govresearchgate.net These calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. MEP maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. researchgate.net
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). researchgate.net For instance, a higher hardness value indicates greater stability and lower reactivity. researchgate.net
| Parameter | Symbol | Typical Calculated Value | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.0 to -7.0 eV | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 to -2.5 eV | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | ~4.0 eV | Chemical reactivity and stability |
| Global Hardness | η | ~2.0 eV | Resistance to change in electron distribution |
| Global Softness | S | ~0.5 eV⁻¹ | Measure of reactivity (inverse of hardness) |
| Electronegativity | χ | ~4.0 eV | Power to attract electrons |
| Dipole Moment | μ | 2.0 - 4.0 D | Molecular polarity and solubility |
While DFT is widely used, ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer alternative approaches. nih.gov Ab initio methods are derived directly from theoretical principles without the use of experimental data for parameterization. nih.gov Methods like Coupled-Cluster (e.g., CCSD(T)) can provide benchmark accuracy for small molecules but are computationally very demanding. nih.gov For molecules the size of this compound, these are often used to validate results from more cost-effective methods like DFT. eurjchem.comscispace.com
Semi-empirical calculations represent a faster, more approximate approach. They use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to speed up calculations. While less accurate than DFT or ab initio methods, they are useful for rapid screening of very large numbers of molecules or for preliminary conformational analysis before applying more rigorous methods.
Molecular Dynamics Simulations for Conformational Space Exploration and Ligand-Target Interactions
While quantum chemical calculations describe the static nature of a molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. eurjchem.com
For this compound, MD simulations can be used to explore its conformational space. By simulating the molecule's movements in a solvent (typically water) at a given temperature, researchers can identify the most stable and frequently adopted shapes (conformations). ufms.br This is crucial as the biological activity of a molecule is often dependent on its three-dimensional conformation.
Furthermore, MD simulations are invaluable for studying ligand-target interactions. researchgate.net If this compound or its derivatives are being investigated as potential drugs, MD can simulate how the molecule binds to its biological target (e.g., a protein or enzyme). These simulations, often running for hundreds of nanoseconds, reveal the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds), and calculate the binding free energy, which indicates the strength of the interaction. researchgate.net
In Silico Screening and Virtual Library Design for Novel Quinolinone Derivatives
The this compound structure can serve as a scaffold for the design of new molecules with potentially enhanced biological activities. In silico screening and virtual library design are computational strategies that accelerate this process. mdpi.comnih.gov
The process typically involves:
Virtual Library Creation: A large collection of virtual compounds is generated by computationally adding various chemical groups (substituents) to the core quinolinone scaffold.
Virtual Screening: This library is then screened against a specific biological target using molecular docking programs. researchgate.net Docking predicts the preferred binding orientation of each derivative within the target's active site and assigns a score based on the predicted binding affinity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): For a series of related compounds with known biological activities, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) can be developed. mdpi.comnih.gov These models correlate the 3D structural properties of molecules with their activity, providing a predictive tool to estimate the activity of newly designed compounds and highlight which structural features are crucial for enhancing potency. mdpi.comnih.gov
ADMET Prediction: Throughout the design process, computational filters are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the virtual compounds. mdpi.comscispace.com This helps eliminate candidates that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles. scispace.com
This in silico approach allows researchers to prioritize a smaller number of the most promising derivatives for actual chemical synthesis and experimental testing, saving significant time and resources. researchgate.net
Prediction of Spectroscopic Signatures and Physico-Chemical Parameters
Computational methods are highly effective at predicting spectroscopic and physicochemical properties, which are essential for characterizing and identifying a compound.
Spectroscopic Signatures: DFT calculations can accurately predict vibrational frequencies, which correspond to the absorption peaks in an Infrared (IR) spectrum. nih.govresearchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov Comparing these computationally predicted spectra with experimental data is a powerful method for confirming the molecular structure. researchgate.netnih.gov Recent advances also leverage machine learning algorithms trained on large datasets of known spectra to achieve high-accuracy predictions. nih.govmdpi.com
Physico-Chemical Parameters: Various computational models and algorithms are used to predict key physicochemical properties. These parameters are critical for assessing a compound's drug-likeness and potential behavior in vivo. For example, adherence to frameworks like Lipinski's Rule of Five can be assessed computationally to predict oral bioavailability. rsc.orgnih.gov
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 189.21 g/mol | Influences absorption and distribution (Lipinski's Rule: <500) |
| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Indicates lipophilicity and membrane permeability (Lipinski's Rule: <5) |
| Topological Polar Surface Area (TPSA) | ~40 Ų | Predicts transport properties and blood-brain barrier penetration |
| Hydrogen Bond Donors | 1 | Influences binding and solubility (Lipinski's Rule: ≤5) |
| Hydrogen Bond Acceptors | 3 | Influences binding and solubility (Lipinski's Rule: ≤10) |
| Number of Rotatable Bonds | 1 | Relates to conformational flexibility and bioavailability |
Emerging Research Directions and Future Prospects for 3 Methoxy 6 Methylquinolin 2 1h One in Chemical Science
Role as a Privileged Scaffold in Fundamental Medicinal Chemistry Research
The concept of a "privileged scaffold" is central to modern medicinal chemistry, referring to molecular frameworks that can bind to multiple, diverse biological targets through strategic modifications. nih.govresearchgate.net The quinoline (B57606) and quinolinone cores are prime examples of such structures, recognized for their versatility in the design of new therapeutic agents. nih.gov The 3-methoxy-6-methylquinolin-2(1H)-one structure, in particular, serves as a foundational template for developing compounds with specific biological activities. Its utility lies in its rigid, bicyclic system which provides a well-defined three-dimensional orientation for appended functional groups, facilitating targeted interactions with proteins and other biological macromolecules.
Research into the development of novel anticancer agents frequently utilizes the quinolinone scaffold. For instance, derivatives of 3-(heteroaryl)quinolin-2(1H)-ones have been synthesized and investigated as potential inhibitors of Heat shock protein 90 (Hsp90). nih.gov Hsp90 is a chaperone protein crucial for the stability and function of numerous client proteins involved in cancer progression, making it a significant therapeutic target. nih.gov In these studies, the quinolinone core acts as the anchor, while various heterocyclic moieties are introduced at the C3-position to explore structure-activity relationships (SAR). nih.gov This systematic approach allows researchers to identify which chemical modifications enhance binding affinity and inhibitory potency against the target protein. The biological evaluation of these compounds has identified derivatives that effectively decrease the levels of client proteins like CDK-1 and stabilize Hsp90 and Hsp70 levels, demonstrating the scaffold's potential in cancer therapy. nih.gov
The table below summarizes the cytotoxic effects of selected 3-(heteroaryl)quinolin-2(1H)-one derivatives against different cancer cell lines, illustrating the scaffold's role in generating biologically active molecules. nih.gov
| Compound | Cancer Cell Line | IC50 (µM) |
| 3b | MDA-MB 231 | 28 |
| 3c | MDA-MB 231 | > 50 |
| 4e | MDA-MB 231 | 35 |
| 3b | PC-3 | 31 |
| 3c | PC-3 | > 50 |
| 4e | PC-3 | 30 |
This table is based on data presented in the study on 3-(heteroaryl)quinolin-2(1H)-ones as potential Hsp90 inhibitors. nih.gov
Integration into Novel Chemical Methodologies and Synthetic Strategies
The this compound scaffold is not only a building block for medicinal chemistry but is also integrated into the development of novel and efficient synthetic methodologies. The creation of libraries of complex molecules for biological screening necessitates robust and versatile chemical reactions. Modern organometallic catalysis, particularly palladium-catalyzed cross-coupling reactions, has been instrumental in this regard.
One prominent example is the synthesis of 3-(heteroaryl)quinolin-2(1H)-ones via a palladium-catalyzed C-H functionalization reaction. nih.gov This method allows for the direct coupling of various azoles with a 3-bromoquinolin-2(1H)-one precursor. The reaction proceeds efficiently using a bimetallic Pd(OAc)₂/CuI catalytic system, demonstrating a modern approach to forming carbon-carbon and carbon-nitrogen bonds on the quinolinone core. nih.gov Another advanced technique, the Liebeskind–Srogl cross-coupling reaction, has been developed to link purine (B94841) derivatives to the quinolinone scaffold, further expanding the accessible chemical space for drug discovery. nih.gov
In addition to cross-coupling, ring-opening and recyclization reactions represent another key synthetic strategy involving quinolinone-related structures. nih.govrsc.org For example, a precursor molecule, 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, can be treated with various carbon nucleophiles to generate novel 3-heteroaryl-4-hydroxy-1-methylquinolin-2(1H)-one derivatives. nih.govrsc.org This strategy showcases how a more complex fused ring system can be deconstructed and rebuilt to introduce new functionalities onto the core quinolinone structure.
The table below outlines some of the modern synthetic strategies employed for the modification of the quinolinone scaffold.
| Synthetic Strategy | Catalysts/Reagents | Type of Bond Formed | Reference |
| C-H Functionalization | Pd(OAc)₂/CuI, PPh₃, LiOtBu | C-C, C-N | nih.gov |
| Liebeskind–Srogl Cross-Coupling | Palladium Catalyst | C-C | nih.gov |
| Ring Opening & Recyclization | Carbon Nucleophiles (e.g., cyanoacetamide) | C-C | nih.govrsc.org |
Potential Applications in Material Science and Supramolecular Chemistry
The unique photochemical and physical properties of the quinolinone scaffold extend its utility beyond medicine and into the realm of material science and supramolecular chemistry. Supramolecular chemistry, which focuses on non-covalent interactions between molecules, is fundamental to creating "smart" materials that respond to external stimuli. whiterose.ac.ukbham.ac.uk
A compelling application is the use of the quinolinone motif in creating stimuli-responsive and recyclable polymer networks. acs.org Quinolinone derivatives can undergo a [2π + 2π] cycloaddition reaction upon exposure to specific wavelengths of light, leading to the formation of a dimer. This photodimerization process can be used to cross-link polymer chains, transforming a liquid or soft material into a solid network. acs.org Crucially, this process is reversible; the quinolinone dimers can undergo clean, quantitative thermal cleavage back to their monomeric form in the solid state. acs.org This reversible photochemical dimerization and thermal scission allow for the creation of materials that can be formed with light and then deconstructed or healed with heat. This orthogonal photochemical and thermal responsiveness makes the quinolinone scaffold a powerful tool for designing advanced functional materials, such as recyclable systems and coatings with reversible debonding capabilities. acs.org
Furthermore, the broader quinoline core, of which this compound is a derivative, has been explored for its electronic properties in the development of organic light-emitting diodes (OLEDs). nbinno.com The inherent photophysical characteristics of the quinoline ring system make it a candidate for use in materials designed for advanced display technologies. nbinno.com
Development of Advanced Analytical Probes Incorporating the Quinolinone Moiety
The quinolinone moiety possesses intrinsic fluorescence and electrochemical properties that make it an attractive candidate for the development of advanced analytical probes. While specific applications of this compound as a probe are an emerging area, the foundational characteristics of the scaffold are well-suited for this purpose. The development of such probes often relies on understanding the molecule's electronic structure and how it interacts with its environment.
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) of quinoline derivatives. researchgate.net These theoretical studies provide critical insights into the molecule's electronic and optical properties, which are essential for designing fluorescent or colorimetric sensors. researchgate.net By strategically modifying the quinolinone scaffold with specific recognition units, it is possible to create probes that exhibit a change in their photophysical signal upon binding to a target analyte, such as a metal ion or a biologically relevant molecule. The related compound, 6-methoxyquinoline (B18371), is known to function as a ligand in coordination chemistry, which is a key principle in the design of sensors for metal ions. nbinno.com The development of probes based on the this compound core would leverage its stable structure and tunable electronic properties for applications in environmental monitoring, bio-imaging, and diagnostics.
Interdisciplinary Research Avenues in Chemical Biology and Catalysis
The this compound scaffold sits (B43327) at the intersection of several scientific disciplines, creating fertile ground for interdisciplinary research, particularly in chemical biology and catalysis.
In chemical biology, the scaffold serves as a tool to probe complex biological systems. The synthesis of libraries of quinolinone derivatives to target specific proteins, such as the Hsp90 chaperone machinery, is a prime example of this. nih.gov These small molecules act as chemical probes to dissect the function of Hsp90 in cancer cells, helping to elucidate its role in cellular pathways and validate it as a therapeutic target. This approach, which uses synthetic chemistry to create tools for biological investigation, is the essence of chemical biology.
In the field of catalysis, the quinolinone core is relevant in two main ways. First, the synthesis of its derivatives often relies on advanced catalytic methods. As mentioned, palladium-catalyzed reactions are crucial for the functionalization of the quinolinone ring. nih.gov This creates a synergistic relationship where the demand for novel quinolinone structures drives innovation in catalytic methods, and advancements in catalysis enable more efficient and diverse synthesis of these scaffolds. Second, while not yet established as a catalyst itself, the quinolinone structure, with its heteroatoms and rigid framework, has the potential to be developed into a novel ligand for transition metal catalysis. The design of new ligands is a cornerstone of catalysis research, and privileged scaffolds from medicinal chemistry offer unique and underexplored structural motifs for this purpose.
Q & A
Q. What are the recommended methods for synthesizing 3-Methoxy-6-methylquinolin-2(1H)-one, and how do reaction conditions influence yield?
Synthesis typically involves cyclization reactions or functional group modifications on pre-existing quinoline scaffolds. For example, methoxy and methyl groups can be introduced via nucleophilic substitution or alkylation reactions under reflux conditions using polar aprotic solvents (e.g., ethanol or methanol) and catalysts like potassium carbonate . Optimization of reaction time, temperature, and stoichiometry is critical for yield improvement. Characterization via -NMR and LC-MS is advised to confirm product purity and structural integrity .
Q. How can the structural elucidation of this compound be performed using crystallographic techniques?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. Software suites like SHELX (for refinement) and ORTEP-3 (for visualization) are widely used to analyze crystallographic data . Key parameters include bond lengths, angles, and torsional angles, which can be cross-validated against density functional theory (DFT) calculations. Ensure high-resolution data () to minimize errors in hydrogen atom positioning .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : - and -NMR are essential for confirming substituent positions and ring substitution patterns.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation pathways.
- FT-IR : Identifies functional groups (e.g., carbonyl stretches at ~1650–1700 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for quinoline derivatives like this compound?
Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges) or impurities. To address this:
- Perform dose-response curves across multiple cell lines.
- Validate purity via HPLC (>95%) and elemental analysis.
- Use computational docking (e.g., AutoDock Vina) to compare binding affinities against known targets (e.g., kinases or receptors) .
Q. What strategies are recommended for optimizing the compound’s solubility and bioavailability in preclinical studies?
- Salt Formation : Use counterions like hydrochloride or sodium salts.
- Co-crystallization : Explore co-crystals with biocompatible co-formers (e.g., succinic acid).
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability.
Validate changes via in vitro assays (e.g., Caco-2 permeability) and pharmacokinetic profiling .
Q. How can computational methods aid in predicting the compound’s reactivity and stability?
Q. What are the best practices for handling crystallographic data with twinning or disorder?
- Twinning : Use SHELXL ’s
TWINcommand to refine twinned data. Validate with theHooft parameter(). - Disorder : Apply
PARTandFREEinstructions in SHELX to model split positions. Use difference Fourier maps () to identify unresolved electron density .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
